

AZD3458: A Deep Dive into its Potency and Selective Inhibition of PI3K Gamma

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Compound of Interest

Compound Name: AZD3458
Cat. No.: B15621147

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This technical guide provides a comprehensive overview of the preclinical data on **AZD3458**, a potent and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K γ) isoform. The document details its biochemical and cellular potency, selectivity against other PI3K isoforms, and the experimental methodologies used for its characterization.

Quantitative Analysis of AZD3458 Potency and Selectivity

The following tables summarize the key quantitative data regarding the inhibitory activity of **AZD3458** against PI3K γ and other class I PI3K isoforms.

Table 1: Biochemical Potency and Selectivity of **AZD3458**

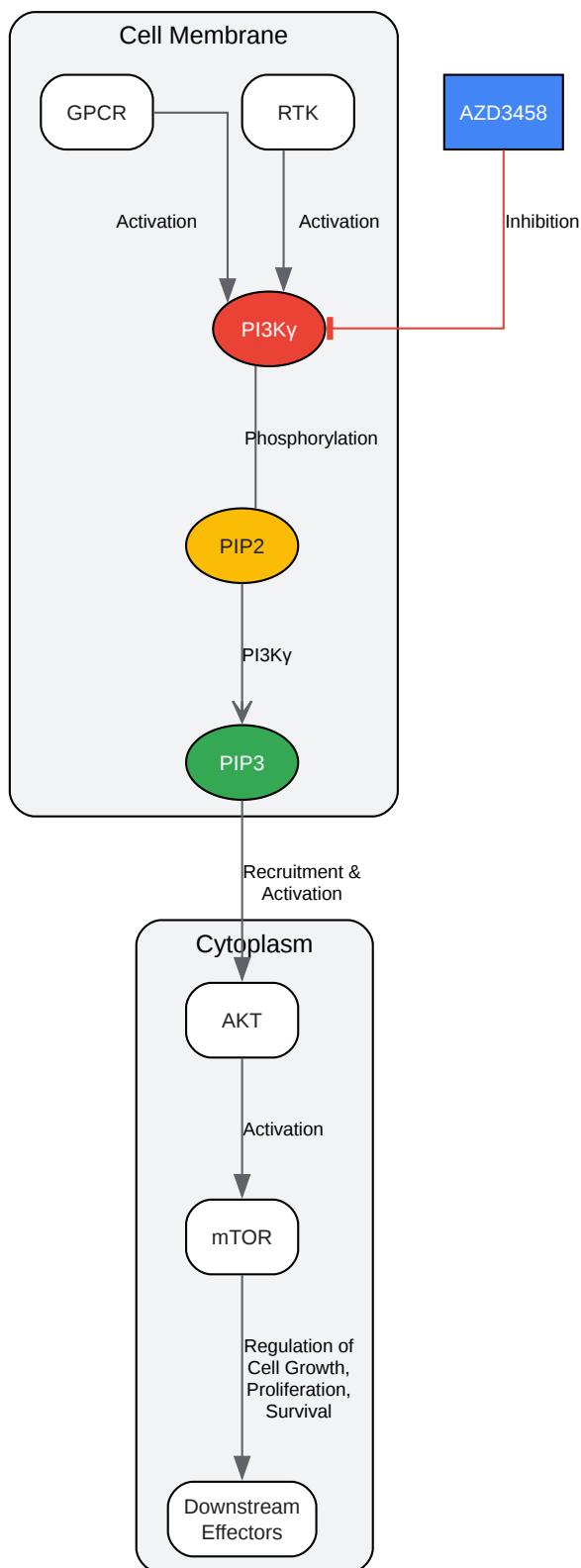
Target	IC50 (nM)	pIC50
PI3K γ	7.9[1]	9.1[2]
PI3K α	7,900,000	5.1[2]
PI3K β	<30,000,000	<4.5[2]
PI3K δ	300,000	6.5[2]

Table 2: Cellular Potency of **AZD3458**

Assay	Cell Type	IC50 (nM)
pAkt Phosphorylation Inhibition	-	8 ^[1]
Human Macrophage pAkt S308/S473 Inhibition	Human Macrophages	32 (free IC50) ^[3]
Mouse CD11b Activation Inhibition	Mouse Myeloid Cells	30 (free IC50) ^[3]
Human Neutrophil Activation Inhibition	Human Neutrophils	50 ^[1]

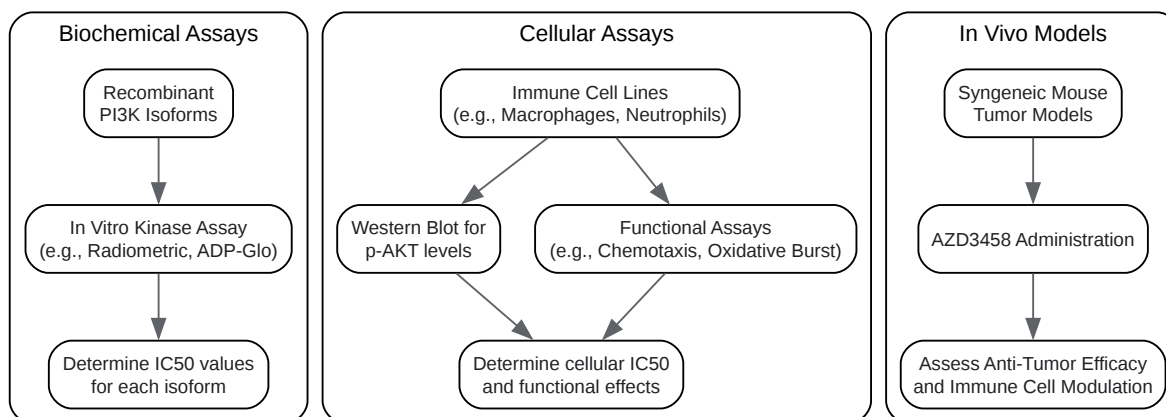
Core Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PI3Ky signaling pathway and a typical experimental workflow for characterizing a selective PI3K inhibitor like **AZD3458**.



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Caption: PI3Ky Signaling Pathway and the inhibitory action of **AZD3458**.



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Caption: Experimental workflow for the characterization of **AZD3458**.

Experimental Protocols

The precise, detailed experimental protocols for the characterization of **AZD3458** are proprietary to AstraZeneca. However, based on standard industry practices and available literature, the following methodologies are representative of the likely assays performed.

In Vitro Kinase Assay (Biochemical Potency and Selectivity)

- Objective: To determine the direct inhibitory effect of **AZD3458** on the enzymatic activity of purified PI3K isoforms.
- Principle: These assays measure the phosphorylation of the lipid substrate phosphatidylinositol (4,5)-bisphosphate (PIP₂) to phosphatidylinositol (3,4,5)-trisphosphate (PIP₃) by the recombinant PI3K enzyme. The amount of product formed is quantified, and the inhibition by **AZD3458** is measured.
- General Protocol (based on a radiometric assay):

- Reagents: Recombinant human PI3K isoforms (p110 α , p110 β , p110 δ , p110 γ), PIP2 substrate, [γ -³²P]ATP, kinase buffer, and a serial dilution of **AZD3458**.
- Procedure:
 - The recombinant PI3K enzyme, PIP2, and kinase buffer are incubated with varying concentrations of **AZD3458** in a multi-well plate.
 - The kinase reaction is initiated by the addition of [γ -³²P]ATP.
 - The reaction is allowed to proceed for a defined period at room temperature.
 - The reaction is terminated, and the radiolabeled PIP3 product is separated from the unreacted [γ -³²P]ATP (e.g., through thin-layer chromatography or capture on a filter plate).
- Data Analysis: The amount of radioactivity corresponding to the PIP3 product is measured. The percentage of inhibition at each **AZD3458** concentration is calculated relative to a vehicle control. The IC50 value, representing the concentration of **AZD3458** required to inhibit 50% of the enzyme's activity, is determined by fitting the data to a sigmoidal dose-response curve.

Cellular Phospho-AKT (p-AKT) Assay

- Objective: To assess the ability of **AZD3458** to inhibit PI3Ky signaling within a cellular context.
- Principle: Activation of the PI3K pathway leads to the phosphorylation of the downstream effector protein AKT. A reduction in the levels of phosphorylated AKT (p-AKT) in cells treated with **AZD3458** indicates inhibition of the PI3K pathway.
- General Protocol (using Western Blotting):
 - Cell Culture and Treatment: A suitable immune cell line (e.g., macrophages) is cultured. The cells are then treated with a serial dilution of **AZD3458** for a specified duration.
 - Cell Lysis: The cells are lysed to extract total protein.

- Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
- SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
- Immunoblotting: The membrane is probed with primary antibodies specific for the phosphorylated form of AKT (e.g., p-AKT Ser473) and for total AKT.
- Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, and a chemiluminescent substrate is added to visualize the protein bands.
- Data Analysis: The intensity of the protein bands is quantified. The levels of p-AKT are normalized to the levels of total AKT. The cellular IC50 is calculated by plotting the percentage of p-AKT inhibition against the logarithm of the **AZD3458** concentration.

Human Neutrophil Activation Assay

- Objective: To evaluate the functional consequence of PI3Ky inhibition on a primary immune cell type.
- Principle: PI3Ky plays a crucial role in neutrophil functions such as chemotaxis and the oxidative burst. This assay measures the inhibition of a specific neutrophil activation marker or function in the presence of **AZD3458**.
- General Protocol (e.g., measuring fMLP-induced oxidative burst):
 - Neutrophil Isolation: Human neutrophils are isolated from the whole blood of healthy donors.
 - Inhibitor Pre-incubation: The isolated neutrophils are pre-incubated with various concentrations of **AZD3458** or a vehicle control.
 - Stimulation: The neutrophils are stimulated with a chemoattractant such as N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce an oxidative burst.

- Detection: The production of reactive oxygen species (ROS) is measured using a fluorescent or luminescent probe (e.g., luminol or dihydroethidium).
- Data Analysis: The signal from the probe is measured over time. The IC₅₀ value is determined by plotting the inhibition of the fMLP-induced response against the **AZD3458** concentration.

This guide provides a foundational understanding of the selectivity and potency of **AZD3458**. For further in-depth information, researchers are encouraged to consult the primary literature and publications from AstraZeneca.

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References

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